Benzoguanamine formaldehyde
Description
Benzoguanamine formaldehyde (BGF) is an amino resin synthesized via condensation of benzoguanamine (a triazine derivative with a benzene ring) and formaldehyde. It is widely utilized as a crosslinking agent in coatings, adhesives, and low-pressure laminates (LPLs) due to its superior flame retardancy, thermal stability, and mechanical properties . Key applications include high-solid coatings, fire-resistant laminates, and semiconductor polishing slurries .
Properties
CAS No. |
68130-56-3 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2 |
InChI Key |
MSYLJRIXVZCQHW-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |
Related CAS |
68002-26-6 68130-56-3 26160-89-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoguanamine formaldehyde involves the condensation of benzoguanamine with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The process can be summarized as follows:
Hydroxymethylation Stage: Benzoguanamine reacts with formaldehyde to form hydroxymethyl derivatives.
Etherification Stage: The hydroxymethyl derivatives undergo etherification to form the final resin.
Industrial Production Methods: In industrial settings, the production of this compound resins involves continuous processes with precise control over reaction conditions to ensure consistent product quality. The use of solid formaldehyde and butanol in a one-step-two-stage method has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Hydroxymethylation
-
Benzoguanamine reacts with formaldehyde under alkaline conditions (pH 8.5–10.0) to form hydroxymethyl derivatives.
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Key intermediates include mono-, di-, and tri-hydroxymethyl benzoguanamine .
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Optimal conditions:
Etherification
-
Hydroxymethylated products react with alcohols (e.g., n-butanol) under acidic conditions (pH 4.5) to form etherified resins .
-
Critical parameters:
Crosslinking Mechanisms
BG-F resins crosslink via alkoxymethyl groups reacting with hydroxyl, amide, or carboxyl groups in polymers (e.g., polyesters, acrylics) . Key features:
-
Functionality : Benzoguanamine has two reactive amino groups per triazine ring, enabling lower crosslink density than melamine-formaldehyde resins (three amino groups) .
-
Reaction sites :
Comparative Analysis with Melamine-Formaldehyde (MF) Resins
BG-F resins exhibit distinct reactivity and performance:
Table 2: BG-F vs. MF Resins
| Property | BG-F Resins | MF Resins |
|---|---|---|
| Reactivity | Slower hydroxymethylation | Faster hydroxymethylation |
| Crosslink density | Lower | Higher |
| Flexibility | Enhanced | Rigid |
| Solvent resistance | Superior | Moderate |
| Source: |
Performance in High-Solid Coatings
BG-F resins improve coating properties by enhancing crosslinking efficiency:
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Water resistance : 48-hour immersion tests show no blistering .
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Gloss retention : 90° gloss values exceed 85 GU after curing .
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Free formaldehyde : ≤0.68% (meets industrial safety standards) .
Table 3: Coating Performance Metrics
| Metric | BG-F Resin Value | Industry Standard |
|---|---|---|
| Solid content (%) | 68.51 | 66–70 |
| Viscosity (S) | 71 | 50–90 |
| Acid number (mgKOH/g) | 0.57 | ≤2 |
| Source: |
Reaction Confirmation Techniques
Scientific Research Applications
Industrial Applications
Benzoguanamine formaldehyde is primarily utilized in the production of thermosetting resins and as a modifier for various polymers. Its applications can be categorized as follows:
Thermosetting Resins
This compound is used to create cross-linkable triazine-type aminoplasts, which are essential for producing thermosetting resins. These resins are known for their durability and resistance to heat and chemicals, making them suitable for various applications in coatings and adhesives.
Pharmaceuticals
Benzoguanamine serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including anti-ulcerative and anticancer properties.
- Case Study on Anti-Ulcerative Effects : Clinical trials indicated that benzoguanamine derivatives significantly alleviated symptoms in patients with peptic ulcers compared to placebo controls.
- Anticancer Research : In vitro studies revealed that benzoguanamine derivatives induce apoptosis in cancer cells through caspase activation pathways .
Agriculture
In agriculture, benzoguanamine is utilized as an intermediate for the synthesis of pesticides. Its chemical properties allow it to enhance the efficacy of various agricultural chemicals.
Dyes and Pigments
Benzoguanamine is employed as an intermediate for the production of dyes and pigments, contributing to the development of colorants with improved stability and performance.
Mechanism of Action
The mechanism of action of benzoguanamine formaldehyde involves the formation of a three-dimensional network through crosslinking reactions. This network structure imparts high mechanical strength, chemical resistance, and thermal stability to the resin . The molecular targets and pathways involved in these reactions include the hydroxymethylation and etherification of benzoguanamine, leading to the formation of stable crosslinked structures .
Comparison with Similar Compounds
Melamine Formaldehyde (MF) Resins
MF resins are the most comparable to BGF due to their shared triazine backbone. However, BGF exhibits distinct advantages and trade-offs:
- Mechanism : The benzene ring in BGF enhances char formation during combustion, creating a dense, oxygen-resistant layer that reduces heat and smoke release . At 5% BG, crosslink density remains optimal, but higher BG ratios (>10%) disrupt polymerization, reducing thermal stability .
- Applications : BGF-modified MF resins are preferred for fire-resistant laminates in aerospace and automotive interiors, while standard MF remains cost-effective for general-purpose laminates .
Urea Formaldehyde (UF) Resins
UF resins are cheaper but less durable than BGF:
Acetoguanamine and Glycoluril Formaldehyde Resins
- Acetoguanamine Resins : These lack the benzene ring, resulting in lower UV resistance and flexibility compared to BGF .
- Glycoluril Resins : Exhibit higher crosslink density but inferior char-forming ability, making BGF preferable for flame-retardant coatings .
Key Advancements and Limitations of BGF
Advancements
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing benzoguanamine-formaldehyde (BG-MF) resins, and how do reaction parameters influence structural outcomes?
- BG-MF resins are typically synthesized via hydroxymethylation and etherification stages. A one-step-two-stage method using solid formaldehyde, benzoguanamine, and butanol under controlled pH (8.5 for hydroxymethylation, 4.5 for etherification) achieves optimal crosslinking. Key parameters include molar ratios (e.g., 1:5.2:15 for benzoguanamine:formaldehyde:butanol), reaction temperatures (60°C for hydroxymethylation, 45°C for etherification), and catalyst selection (e.g., HCl for etherification) . Structural confirmation relies on FTIR (peaks at 1,557 and 774 cm⁻¹ for benzene ring vibrations) and 1H-NMR (proton signals at 7.0–7.6 ppm for aromatic hydrogens) .
Q. How do characterization techniques differentiate BG-MF resins from melamine-formaldehyde (MF) resins?
- FTIR and 1H-NMR are critical for distinguishing BG-MF resins. BG-MF exhibits benzene ring vibrations (FTIR) and aromatic proton signals absent in MF resins. XRD analysis reveals irregular microcrystalline structures in BG-MF due to hydrogen bonding from nitrogen-rich groups, contrasting with MF’s ordered crystallinity . DMA further highlights BG-MF’s enhanced thermal stability and flexibility compared to MF .
Q. What are the fundamental physicochemical properties of BG-MF resins relevant to coatings and adhesives?
- BG-MF resins exhibit superior heat resistance, alkali resistance, and gloss compared to MF resins due to the phenyl group’s steric effects and reduced crosslink density. They also demonstrate improved water resistance and solvent resistance in high-solid coatings, attributed to optimized etherification .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal expansion data for BG-MF-based coatings under varying humidity?
- Conflicting thermal expansion coefficients (e.g., tensile vs. compressive stresses in coatings) arise from humidity-induced plasticization. Controlled experiments using DMA and stress-strain analysis under incremental relative humidity (RH) levels (e.g., 36–100% RH) reveal BG-MF’s lower α (thermal expansion coefficient) compared to urea-formaldehyde alkyds, attributed to its hydrophobic benzene rings . Methodological consistency in curing conditions (e.g., 15 min at 160°C for BG-MF vs. 30 min at 150°C for MF) is critical for reproducibility .
Q. What strategies optimize CO₂ capture performance in benzoguanamine-derived porous carbon materials?
- Pyrolysis of BG-MF polymers at 700–900°C yields nitrogen-doped porous carbons. XPS analysis identifies pyridinic-N, pyrrolic-N, and quaternary-N as active CO₂ adsorption sites. Adjusting the benzoguanamine:terephthaldehyde ratio during polymerization enhances microporosity (surface area >1,000 m²/g) and nitrogen content (>8 wt%), improving CO₂ uptake to ~4 mmol/g at 25°C .
Q. How do conflicting XRD and FTIR data on BG-MF crystallinity inform resin design for flame retardancy?
- XRD may show irregular microcrystals in BG-MF due to hydrogen bonding, while FTIR confirms covalent crosslinking. For flame-retardant applications, blending BG-MF with phenol-biphenylene epoxy resins increases limiting oxygen index (LOI) from 36.2 to 38.4, leveraging nitrogen’s gas-phase radical quenching and benzene rings’ char-forming ability .
Methodological Considerations
Q. What experimental designs mitigate formaldehyde release during BG-MF resin synthesis?
- Solid formaldehyde reduces free formaldehyde emissions compared to aqueous solutions. Post-etherification neutralization (pH 7–8) and vacuum distillation minimize residual formaldehyde. Catalysts like blocked acids (e.g., ammonium sulfate) further suppress emissions .
Q. How do researchers address discrepancies in nitrogen quantification between XPS and elemental analysis?
- XPS surface-sensitive data may underestimate bulk nitrogen content. Cross-validation with CHNS elemental analysis and FTIR deconvolution (e.g., amide I/II bands) resolves discrepancies. For CO₂ capture studies, bulk nitrogen content >10 wt% correlates with enhanced adsorption .
Safety and Environmental Impact
Q. What are the recommended exposure limits for BG-MF resins in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
